4-aminobenzenesulfonic acid is an aminobenzenesulfonic acid that is aniline sulfonated at the para-position. It has a role as a xenobiotic metabolite, a xenobiotic, an environmental contaminant and an allergen. It is a conjugate acid of a 4-aminobenzenesulfonate.
Sulfanilic acid is a natural product found in Apis cerana with data available.
Sulfanilic acid
CAS No.: 121-57-3
Cat. No.: VC0544129
Molecular Formula: C6H7NO3S
Molecular Weight: 173.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121-57-3 |
---|---|
Molecular Formula | C6H7NO3S |
Molecular Weight | 173.19 g/mol |
IUPAC Name | 4-aminobenzenesulfonic acid |
Standard InChI | InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10) |
Standard InChI Key | HVBSAKJJOYLTQU-UHFFFAOYSA-N |
Impurities | Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid. |
SMILES | C1=CC(=CC=C1N)S(=O)(=O)O |
Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)O |
Appearance | Solid powder |
Colorform | Orthorhombic plates or monoclinic from water |
Melting Point | Decomposes without melting at 550 °F (NTP, 1992) 288 °C decomposes without melting |
Introduction
Chemical and Physical Properties of Sulfanilic Acid
Structural Characteristics
Sulfanilic acid exists as a zwitterion, with the protonated amino group () and deprotonated sulfonic acid group () creating an internal salt structure. This configuration contributes to its high melting point (>300°C) and stability under standard conditions . The zwitterionic nature also explains its moderate solubility in water (0.1 g/100 mL at 20°C), which increases significantly in alkaline solutions due to deprotonation of the sulfonic acid group .
Physicochemical Data
The following table summarizes key physicochemical properties of sulfanilic acid:
The compound’s low partition coefficient () indicates high hydrophilicity, consistent with its zwitterionic structure . Its stability in aqueous solutions is pH-dependent, with optimal stability observed in neutral to slightly acidic conditions .
Synthesis and Production
Industrial Synthesis
Sulfanilic acid is primarily synthesized via the sulfonation of aniline using concentrated sulfuric acid. The reaction proceeds through the formation of phenylsulfamic acid, which undergoes intermolecular rearrangement to yield sulfanilic acid . Early mechanistic studies by Eugen Bamberger proposed intramolecular rearrangements, but radiosulfur tracing later confirmed an intermolecular pathway involving sulfur trioxide () intermediates .
The synthesis can be summarized as:
This exothermic process requires careful temperature control to prevent side reactions, such as the formation of orthanilic acid (2-aminobenzenesulfonic acid) .
Purification and Yield Optimization
Industrial purification involves recrystallization from hot water, achieving yields exceeding 85%. Impurities, such as unreacted aniline and sulfonation byproducts, are removed via activated carbon treatment and fractional crystallization . Recent advances in continuous-flow reactors have improved yield consistency and reduced energy consumption .
Applications in Industry and Research
Dye Manufacturing
Sulfanilic acid is a precursor to azo dyes, which account for 60–70% of synthetic dyes globally. Its diazotization reaction with nitrous acid () generates diazonium salts, which undergo coupling with aromatic amines or phenols to form chromophores . Notable derivatives include:
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Methyl Orange: Synthesized via coupling with dimethylaniline, used as a pH indicator .
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Acid Orange 7: Produced by coupling with 2-naphthol, employed in textile dyeing .
Pharmaceutical Applications
Sulfanilic acid is a key intermediate in sulfa drugs, such as sulfanilamide, which inhibit bacterial folate synthesis. Modern derivatives, including sulfamethoxazole, remain critical in treating urinary tract infections and pneumocystis pneumonia .
Analytical Chemistry
In environmental monitoring, sulfanilic acid facilitates the colorimetric detection of nitrite () and nitrate () ions. The Griess reaction, which involves diazotization with , produces a red-violet azo dye measurable at 540 nm . This method achieves detection limits as low as 0.01 µM, making it indispensable for water quality analysis .
Environmental Impact and Mitigation
Environmental Persistence
Sulfanilic acid is detected in landfill leachates at concentrations up to 120 µg/L, originating from the degradation of azo dyes and sulfa drugs . Its high water solubility facilitates aquatic mobility, though photodegradation half-lives in surface waters range from 2–5 days under UV exposure .
Biodegradation
Aerobic microbial degradation pathways involve cleavage of the sulfonic acid group, yielding benzoquinone and sulfate ions. Anaerobic conditions slow degradation significantly, with half-lives exceeding 30 days in sediments .
Derivatives and Specialty Applications
Pauly Reaction Reagent
Sulfanilic acid reacts with histidine and tyrosine residues in proteins under the Pauly reaction, forming colored complexes for amino acid quantification . This application is critical in proteomics and food science.
Combustion Analysis
As a nitrogen standard, sulfanilic acid ensures calibration accuracy in elemental analyzers, enabling precise determination of carbon, hydrogen, and nitrogen content in organic samples .
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